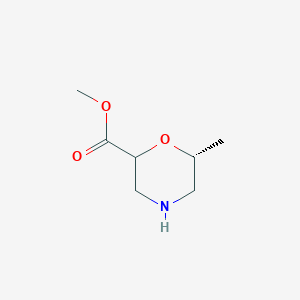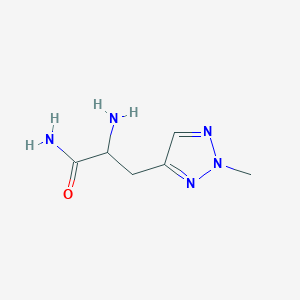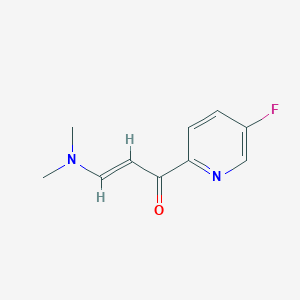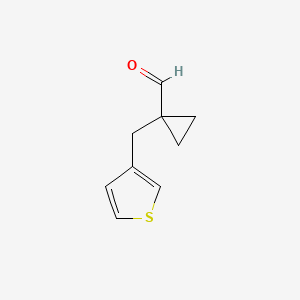
1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₀OS It features a cyclopropane ring attached to a thiophene ring via a methylene bridge, with an aldehyde functional group on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of a thiophene derivative followed by formylation. The reaction typically requires a cyclopropanation reagent such as diazomethane or a similar carbene precursor, and the formylation can be carried out using reagents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation with bromine (Br₂) in acetic acid or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 1-(Thiophen-3-ylmethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Thiophen-3-ylmethyl)cyclopropane-1-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving aldehydes and thiophene derivatives.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties, leveraging the unique characteristics of the cyclopropane and thiophene rings.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiophene ring may interact with various molecular targets, influencing pathways related to inflammation, oxidation, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophen-2-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the thiophene ring attached at the 2-position.
1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure with a furan ring instead of a thiophene ring.
1-(Pyrrole-3-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure with a pyrrole ring instead of a thiophene ring.
Uniqueness
1-(Thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the specific positioning of the thiophene ring and the presence of the cyclopropane ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10OS |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
1-(thiophen-3-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H10OS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6-7H,2-3,5H2 |
Clave InChI |
TXGHGMXBHIWZKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CSC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13304312.png)
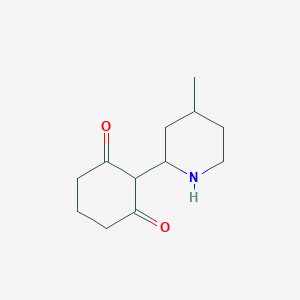
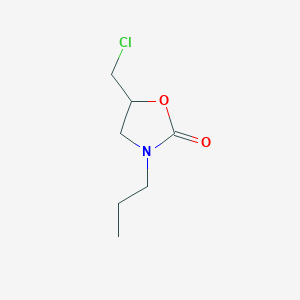
amine](/img/structure/B13304330.png)
![4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13304331.png)
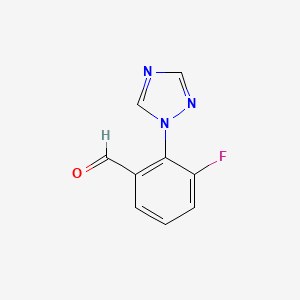


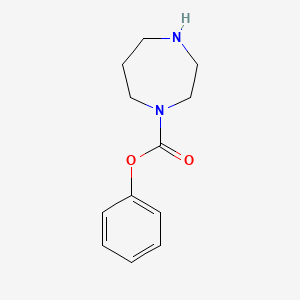
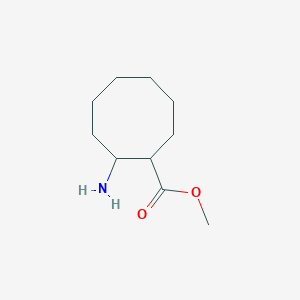
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid](/img/structure/B13304376.png)
